molecular formula C11H14N2 B8769129 4-(Benzylamino)butanenitrile CAS No. 71510-64-0

4-(Benzylamino)butanenitrile

Cat. No.: B8769129
CAS No.: 71510-64-0
M. Wt: 174.24 g/mol
InChI Key: NZJWITSLFKTATC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzylamino)butanenitrile (CAS 71510-64-0) is a chemical compound with the molecular formula C₁₁H₁₄N₂ and a molecular weight of 174.24 g/mol . This nitrile derivative is characterized by a linear structure, represented by the SMILES notation N#CCCCNCC1=CC=CC=C1 . It is offered with a high purity level of ≥98% and should be stored sealed in a dry environment at 2-8°C for stability . As a compound featuring both nitrile and secondary amine functional groups, it serves as a versatile building block in organic synthesis and medicinal chemistry research. Nitriles are a crucial class of compounds in organic chemistry due to their role as precursors to other functional groups; they can be hydrolyzed to carboxylic acids, reduced to primary amines, or react with Grignard reagents to form ketones . The presence of the benzylamino group adds a secondary amine moiety, which can be leveraged for further chemical modifications. Compounds with similar structural features are frequently explored in drug discovery for the synthesis of heterocyclic scaffolds and for the development of molecules with biological activity, such as selective receptor modulators . Please handle this compound with care. It is associated with the GHS signal word "Warning" and hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The appropriate personal protective equipment, including gloves and eye/face protection, should be worn. This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71510-64-0

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

4-(benzylamino)butanenitrile

InChI

InChI=1S/C11H14N2/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,9-10H2

InChI Key

NZJWITSLFKTATC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCCCC#N

Origin of Product

United States

Synthetic Methodologies and Advanced Reaction Strategies for 4 Benzylamino Butanenitrile

Direct Synthesis Pathways

Direct synthesis pathways for 4-(benzylamino)butanenitrile typically involve well-established organic reactions that form the core of amine and nitrile synthesis. These methods are often characterized by their straightforward execution and reliance on readily available starting materials.

Nucleophilic Substitution Reactions in Butanenitrile Synthesis

The synthesis of nitriles, including the butanenitrile backbone, frequently employs nucleophilic substitution reactions. highfine.com This fundamental approach involves the reaction of an aliphatic halogenated compound, such as a halosubstituted butane (B89635) derivative, with a metal cyanide. highfine.com The cyanide anion (CN⁻) acts as the nucleophile, displacing the halide to form the carbon-carbon bond of the nitrile group. This method is a cornerstone for creating the butanenitrile structure required for subsequent functionalization. highfine.com

Reductive Amination Approaches Utilizing Nitrile-Containing Electrophiles

Reductive amination is a versatile and widely used method for synthesizing amines. numberanalytics.com This process can be adapted for the synthesis of this compound by reacting a carbonyl compound with an amine in the presence of a reducing agent. numberanalytics.commasterorganicchemistry.com The reaction proceeds in two main parts: the initial nucleophilic addition of the amine to the carbonyl group to form an imine intermediate, followed by the reduction of this imine to the target amine. libretexts.org

In the context of this compound synthesis, this could involve the reaction of benzylamine (B48309) with a suitable nitrile-containing aldehyde, such as 4-oxobutanenitrile. The resulting imine is then reduced. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) being particularly effective as it can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.comlibretexts.org Other common reducing agents include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com This approach avoids the common issue of over-alkylation that can occur with direct alkylation methods. masterorganicchemistry.com

Alkylation of Amines with Halogenated Butanenitriles

The direct alkylation of benzylamine with a halogenated butanenitrile, such as 4-chlorobutanenitrile or 4-bromobutanenitrile, represents a common and direct route to this compound. In this nucleophilic substitution reaction, the amino group of benzylamine attacks the electrophilic carbon atom bonded to the halogen, displacing the halide and forming the desired C-N bond. numberanalytics.com

To facilitate the reaction and neutralize the hydrogen halide formed as a byproduct, a base is typically required. Potassium carbonate (K₂CO₃) is a frequently used base for this purpose, and the reaction is often carried out in a polar aprotic solvent like acetone (B3395972) or tetrahydrofuran (B95107) (THF) under reflux conditions. While effective, controlling the degree of substitution can be a challenge, as the secondary amine product can potentially react further. numberanalytics.com

Table 1: Reaction Parameters for Alkylation of Benzylamine

ParameterConditionRationaleCitation
Electrophile 4-bromobutanenitrile or 4-chlorobutanenitrileProvides the butanenitrile backbone with a leaving group for substitution.
Nucleophile BenzylamineServes as the nitrogen source for the target secondary amine.
Base Potassium Carbonate (K₂CO₃)Neutralizes the acid byproduct (HBr or HCl) to drive the reaction forward.
Solvent Acetone or Tetrahydrofuran (THF)Provides a suitable medium for the reactants.
Stoichiometry ~1:1.2 molar ratio (Amine to Electrophile)Optimizes yield by ensuring sufficient electrophile is present.
Temperature RefluxProvides the necessary activation energy for the reaction.

Catalytic Synthesis Protocols

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. mdpi.com Transition-metal catalysis, in particular, has provided powerful tools for forming challenging chemical bonds under mild conditions. sioc-journal.cn

Transition Metal-Catalyzed C-N Bond Formation Reactions

The formation of carbon-nitrogen (C-N) bonds is a critical transformation in the synthesis of pharmaceuticals and other nitrogen-containing compounds. frontiersin.orgmdpi.com Transition-metal-catalyzed cross-coupling reactions have become indispensable for this purpose, offering high efficiency and compatibility with a wide range of functional groups. mdpi.comfrontiersin.org Metals such as palladium, nickel, and copper are frequently used to catalyze these transformations, enabling the construction of complex molecules from readily available starting materials. mdpi.comresearchgate.net

An advanced and efficient method for forming C(sp³)–N bonds involves a copper-catalyzed cyanoalkylation of amines. figshare.comnih.gov This protocol is distinguished by its use of a C-C bond cleavage strategy. The reaction demonstrates high selectivity and tolerance for various functional groups, proceeding under mild conditions. figshare.comnih.gov

This transformation has been successfully applied to a broad spectrum of nitrogen nucleophiles, including the late-stage functionalization of complex molecules like natural products and amino acid esters. figshare.comnih.gov Mechanistic investigations suggest that the reaction proceeds through a radical intermediate. figshare.comnih.gov This copper-catalyzed approach provides a valuable and modern route for the synthesis of compounds like this compound, showcasing the utility of transition metals in facilitating novel bond formations. figshare.comresearchgate.net

Table 2: Components of Copper-Catalyzed Cyanoalkylation

ComponentRoleSignificanceCitation
Catalyst Copper Salt (e.g., CuCl)Facilitates the C-C bond cleavage and subsequent C-N bond formation. figshare.comresearchgate.net
Nitrogen Nucleophile Amine (e.g., Benzylamine)The nitrogen source that forms the C-N bond. The method is compatible with a broad range of amines. figshare.comnih.gov
Cyanoalkyl Source Cycloalkanone Oxime EstersUndergoes C-C bond cleavage to provide the cyanoalkyl group. nih.gov
Reaction Conditions MildAllows for high functional group tolerance and applicability to sensitive substrates. figshare.comnih.gov
Mechanism Radical IntermediateThe proposed pathway through which the transformation occurs. figshare.comnih.gov
Mechanistic Postulations in Metal-Catalyzed Amination: Radical Intermediates

The formation of C-N bonds through metal-catalyzed C-H amination has emerged as a powerful tool in organic synthesis. While various mechanisms can be operative, pathways involving radical intermediates are of significant interest. In the context of synthesizing amino nitriles, metal-catalyzed reactions can proceed through the generation of nitrogen-centered radicals.

Recent studies on transition metal-free C(sp2)-H/N-H cross-coupling reactions have highlighted the role of aminyl radicals. nih.gov In these systems, an oxidant can generate a nitrogen radical from an amine. nih.gov This radical can then participate in the formation of the C-N bond. nih.gov For instance, the amination of nitrobenzenes has been shown to proceed via the generation of nitrogen radicals and their subsequent recombination with a nitrobenzene (B124822) complex radical. nih.gov

In the realm of photoredox catalysis, iridium photocatalysts can facilitate the generation of amidyl radicals from N-aminopyridinium salts through an electron transfer process. chemrxiv.org These amidyl radicals can then react with various substrates. chemrxiv.org While not directly applied to this compound, these mechanistic principles provide a framework for understanding how metal-catalyzed amination reactions involving radical intermediates could be designed. The key steps often involve the generation of a nitrogen-centered radical, which then adds to a suitable carbon-centered species.

Template Catalysis in Michael Addition Reactions to Unsaturated Nitriles

Template catalysis, particularly utilizing manganese pincer complexes, presents an innovative and highly effective strategy for the synthesis of amino-nitriles. This approach relies on the activation of nitriles through their interaction with a metal complex, facilitating subsequent reactions.

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. researchgate.net Traditionally, this reaction often requires strong bases to generate the nucleophile, which can limit its applicability with sensitive functional groups. nih.gov Template catalysis offers a milder, base-free alternative. nih.govnih.gov

In this context, the metal complex acts as a template, activating the nitrile substrate. Mechanistic studies have shown that this activation can involve the formation of an enamido complex intermediate. nih.gov This intermediate then acts as the nucleophile in the Michael addition to an unsaturated nitrile, leading to the formation of a new C-C bond. nih.gov This method is atom-economical and tolerates a wide array of functional groups. nih.govnih.gov

Manganese pincer complexes have proven to be particularly effective catalysts for the formation of amino-nitriles via template catalysis. rsc.orgrsc.org These earth-abundant metal complexes offer a more sustainable alternative to precious metal catalysts. acs.orgkaust.edu.sa The catalytic cycle is believed to involve the dearomatization of the pincer ligand, which allows for the activation of the C≡N bond of the nitrile. rsc.org

The reaction of a dearomatized manganese pincer complex with an unsaturated nitrile can lead to the formation of an enamido-Mn complex. rsc.orgrsc.org An equilibrium between the enamido and a ketimido complex is proposed to be central to the catalytic process, which also involves reversible C-C bond formation with the ligand. rsc.orgrsc.org This activation strategy facilitates the hetero-Michael addition of amines to unsaturated nitriles under very mild, neutral conditions, even at room temperature with low catalyst loading. rsc.org This approach has been successfully applied to the synthesis of various β-addition products from derivatives of acrylonitrile (B1666552) and allyl cyanide with amines. rsc.org

The key to this transformation is the metal-ligand cooperation, which enables the activation of the nitrile group for nucleophilic attack. rsc.org The manganese center and the pincer ligand work in concert to act as a template for substrate activation. nih.gov This strategy has been extended to various nitrile transformations, including hydration and α-deuteration, highlighting the versatility of manganese pincer complexes in nitrile chemistry. acs.orgnih.govnih.gov

Optimization of Reaction Conditions for Preparative-Scale Synthesis

The transition from laboratory-scale synthesis to preparative-scale production of this compound necessitates careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. Key parameters that require consideration include stoichiometric control, solvent selection, temperature, and the use of ancillary reagents.

Precise control over the stoichiometry of reactants is crucial to maximize the yield of the desired product while minimizing the formation of byproducts. In syntheses involving multiple components, the molar ratios of the starting materials can significantly influence the reaction outcome.

The choice of solvent is another critical factor. The solvent not only dissolves the reactants but can also influence reaction rates and selectivity. For instance, in the synthesis of related nitrile compounds, a variety of solvents have been investigated. In one study on the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles, solvents such as DMF, MeCN, water, and DMSO were screened, with DMSO ultimately providing the highest yield. acs.orgsemanticscholar.org The polarity and dielectric constant of the solvent can affect the solubility of reactants and the stability of intermediates. For example, in the synthesis of Bosutinib, a variety of organic solvents including acetonitrile (B52724) are used. google.com

Table 1: Effect of Solvent on Reaction Yield for a Related Nitrile Synthesis

Entry Solvent Yield (%)
1 DMF 67
2 MeCN -
3 Water 65
4 DMSO 80

Data adapted from a study on the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles. acs.orgsemanticscholar.org

Temperature is a key parameter that can significantly impact reaction kinetics and product distribution. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts or decomposition of the product. For instance, in the synthesis of cyclobutanone (B123998) oxime, the reaction was carried out at 40 °C. dicp.ac.cn Conversely, some reactions require cooling, such as the addition of sodium borohydride at 0°C in the synthesis of 2-(4-Chloro-benzylamino)-ethanol. google.com

Pressure is another variable that can be manipulated, particularly in reactions involving gaseous reagents or where the volume of the system changes. While many syntheses are conducted at atmospheric pressure, elevated pressure can sometimes be used to increase the concentration of gaseous reactants or to influence reaction equilibria. However, for practical and safety reasons, reactions are often optimized to run at or near atmospheric pressure. googleapis.com

Ancillary reagents and additives, such as bases, can play a crucial role in facilitating the desired transformation. Bases are often used to deprotonate a substrate, generating a more nucleophilic species. For example, in the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles, potassium hydroxide (B78521) (KOH) was used as a base. acs.orgsemanticscholar.org The choice and amount of base can be critical; for example, using sodium hydroxide (NaOH) instead of KOH resulted in a lower yield in the aforementioned reaction. acs.orgsemanticscholar.org

In some cases, the presence of a base is essential for the reaction to proceed. However, as seen in the template catalysis with manganese pincer complexes, one of the advantages is the ability to conduct reactions under base-free conditions, which can improve functional group tolerance. nih.gov The selection of an appropriate additive depends on the specific reaction mechanism and the nature of the reactants.

Table 2: List of Mentioned Compounds

Compound Name
This compound
Acrylonitrile
Allyl cyanide
2-(3-Oxoindolin-2-ylidene)acetonitrile
Bosutinib
2-(4-Chloro-benzylamino)-ethanol
Cyclobutanone oxime
Potassium hydroxide
Sodium hydroxide
N,N-Dimethylformamide (DMF)
Acetonitrile (MeCN)

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound aims to reduce the environmental impact of chemical processes. This involves the adoption of methodologies that are less hazardous, more efficient, and utilize renewable resources. acs.orgsemanticscholar.org

Solvent-Free Reactions

Solvent-free reactions represent a significant advancement in green chemistry, minimizing the use of volatile organic compounds that are often toxic and environmentally detrimental. semanticscholar.org In the context of nitrile synthesis, which is a key step in forming the butanenitrile backbone, several solvent-free methods have been developed. For instance, aldehydes can be converted to their corresponding nitriles in high yields through a one-pot, solvent-free reaction with hydroxylamine (B1172632) hydrochloride under microwave irradiation. niscpr.res.in This process is noted for its efficiency, often reaching completion within a minute. niscpr.res.in

Another green approach involves the use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea. organic-chemistry.orgorganic-chemistry.org This DES can act as both a catalyst and a reaction medium for the synthesis of nitriles from aldehydes, eliminating the need for conventional toxic reagents and solvents. organic-chemistry.org These reactions can be performed under conventional heating or microwave irradiation, with the latter often providing higher efficiency. organic-chemistry.org The reusability of the DES for several cycles further enhances the green credentials of this method. organic-chemistry.org The synthesis of amides from esters and nitriles has also been achieved under solvent-free conditions using molecular iodine as a catalyst. nih.gov

Interactive Table 1: Comparison of Solvent-Free Nitrile Synthesis Methods

MethodReagents/CatalystConditionsKey Advantages
Microwave-assisted reactionHydroxylamine hydrochloride, pyridine (B92270)Solvent-free, microwave irradiationRapid reaction times (often under 1 minute), high yields, inexpensive. niscpr.res.in
Deep Eutectic Solvent (DES)Choline chloride, ureaSolvent-free, conventional heating or microwaveEco-friendly, reusable catalyst, avoids toxic reagents, high atom economy. organic-chemistry.orgorganic-chemistry.org
Iodine-catalyzed amidationMolecular iodineSolvent-free, 80°CEffective for amide synthesis from esters and nitriles. nih.gov

Atom Economy and Reaction Efficiency Considerations

Atom economy, a concept developed by Barry Trost, is a cornerstone of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgjocpr.com Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

In the synthesis of nitriles and their derivatives, reactions with high atom economy are particularly sought after. For example, a ruthenium-catalyzed redox-neutral and single-step amide synthesis from an alcohol and a nitrile demonstrates complete atom economy, as the amide C-N bond is formed without the generation of any byproducts. nih.gov This is a significant improvement over traditional methods that often involve multiple steps and the production of substantial waste.

The efficiency of a reaction is not solely determined by its percentage yield but also by its atom economy. acs.org For instance, while a reaction may have a high yield, if it generates a large amount of byproducts, its atom economy will be low, rendering it less efficient from a green chemistry perspective. acs.org Therefore, the development of synthetic routes for this compound and its analogs increasingly focuses on catalytic processes and addition reactions that inherently have higher atom economies.

Novel Synthetic Routes and Analog Development

The development of novel synthetic routes for this compound and its analogs is driven by the need for molecular diversity in areas like medicinal chemistry. acs.org This involves exploring new ways to modify the core structure and introduce different functional groups.

Derivatization Strategies of the Butanenitrile Backbone

The butanenitrile backbone of this compound offers several sites for derivatization. The terminal nitrile group is a versatile reactive handle that can be transformed into various other functionalities. For example, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic structures like tetrazoles. researchgate.net

Furthermore, the development of α-amino nitrile-derived ureas from α-amino acid-based amino nitriles showcases a strategy for creating highly functionalized molecules. acs.org While this specific example relates to α-amino nitriles, the principle of derivatizing the nitrile-containing backbone is broadly applicable. The synthesis of new derivatives of 4-N-benzylamino-4-hetarylbut-1-enes from benzylamines and pyridine aldehydes further illustrates the potential for creating a wide range of analogs by modifying the butanenitrile chain. nih.gov

Interactive Table 2: Examples of Butanenitrile Derivatization

Starting MaterialReagent/Reaction TypeProduct Functional GroupReference
This compoundHydrolysisCarboxylic Acid researchgate.net
This compoundReduction (e.g., LiAlH4)Primary Amine imperial.ac.uk
α-Amino nitrileIsocyanateN-(cyanomethyl)urea acs.org
Benzylamine and Pyridine Aldehyde-4-N-benzylamino-4-hetarylbut-1-ene nih.gov

Functional Group Interconversion Pathways

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. imperial.ac.uk In the context of this compound, the nitrile group is a key player in FGI.

The reduction of the nitrile to a primary amine (R-CN to R-CH₂NH₂) can be achieved using reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. imperial.ac.uk This conversion opens up a plethora of subsequent derivatization possibilities, allowing for the introduction of new substituents on the nitrogen atom.

Conversely, a primary amide can be dehydrated to form a nitrile using various dehydrating agents such as phosphorus pentoxide (P₂O₅) or oxalyl chloride with DMSO. quizlet.com This provides a synthetic route to the butanenitrile moiety from a corresponding amide precursor. The ability to interconvert between nitriles, amides, and amines provides significant flexibility in the design of synthetic pathways for complex molecules based on the this compound scaffold. researchgate.net

Chemical Reactivity, Transformation Mechanisms, and Mechanistic Elucidation

Reactivity of the Nitrile Functional Group

The nitrile group is a polar functional group with an electrophilic carbon atom, making it susceptible to nucleophilic attack. It can undergo hydrolysis, reduction, and various addition reactions.

Hydrolysis to Amides and Carboxylic Acids

The hydrolysis of nitriles is a fundamental reaction that typically proceeds in two stages: first to an amide, and upon further reaction, to a carboxylic acid (or its carboxylate salt). chemguide.co.uk This transformation requires heating with either an aqueous acid or base, as the reaction with neutral water is impractically slow. chemguide.co.ukgoogle.com

Under acidic conditions, such as refluxing with dilute hydrochloric acid, the nitrile group of 4-(Benzylamino)butanenitrile is first protonated. This protonation enhances the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by a water molecule. A series of proton transfers and tautomerization yields the intermediate, 4-(Benzylamino)butanamide. Continued heating under acidic conditions leads to the hydrolysis of the amide, ultimately forming 4-(Benzylamino)butanoic acid and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org

Alternatively, alkaline hydrolysis involves heating the nitrile with an aqueous base like sodium hydroxide (B78521) solution. google.com The strongly nucleophilic hydroxide ion directly attacks the nitrile carbon. The intermediate amide is formed and subsequently hydrolyzed to the salt of the carboxylic acid, in this case, sodium 4-(benzylamino)butanoate. Ammonia (B1221849) gas is liberated during this process. chemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified. libretexts.org

Table 1: General Conditions for Hydrolysis of this compound

Reaction Reagents & Conditions Intermediate Product Final Product
Acidic Hydrolysis Dilute HCl, Heat (Reflux) 4-(Benzylamino)butanamide 4-(Benzylamino)butanoic acid

| Alkaline Hydrolysis | NaOH(aq), Heat (Reflux) | 4-(Benzylamino)butanamide | Sodium 4-(benzylamino)butanoate |

Reduction to Primary Amines

The nitrile group can be readily reduced to a primary amine, a transformation of significant synthetic utility. This conversion effectively transforms this compound into N1-benzylbutane-1,4-diamine. Two principal methods are employed for this reduction: complex metal hydrides and catalytic hydrogenation.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. doubtnut.commasterorganicchemistry.comlibretexts.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile. libretexts.org This initial attack forms an intermediate imine anion, which is stabilized as an aluminum complex. A second hydride transfer reduces the imine intermediate to a dianion, which upon aqueous workup, is protonated to yield the primary amine, N1-benzylbutane-1,4-diamine. libretexts.org

Catalytic hydrogenation is another effective method, involving the reaction of the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. libretexts.org Common catalysts include palladium, platinum, or Raney nickel. chimia.ch The reaction occurs on the surface of the metal catalyst, where the hydrogen molecule and the nitrile are adsorbed. Hydrogen atoms are added sequentially across the carbon-nitrogen triple bond, first forming an imine intermediate which is then further reduced to the primary amine. libretexts.org A patent has described the hydrogenation of this compound itself. google.com

Table 2: Reagents for Reduction of this compound

Method Reagents & Conditions Product
Complex Metal Hydride Reduction 1. LiAlH₄ in dry ether or THF2. H₂O workup N1-Benzylbutane-1,4-diamine

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni catalyst, Solvent (e.g., Ethanol) | N1-Benzylbutane-1,4-diamine |

Electrophilic and Nucleophilic Additions to the Cyano Group

The polarized carbon-nitrogen triple bond of the nitrile group allows for both nucleophilic and electrophilic additions.

Nucleophilic addition is exemplified by the Grignard reaction. libretexts.org Organometallic reagents, such as Grignard or organolithium reagents, act as potent carbon-based nucleophiles. libretexts.orgmasterorganicchemistry.com For instance, a Grignard reagent (R-MgX) will attack the electrophilic carbon of this compound. This addition forms a new carbon-carbon bond and results in an intermediate imine anion, which is stable until hydrolysis. masterorganicchemistry.comyoutube.com Subsequent treatment with aqueous acid hydrolyzes the imine to a ketone. masterorganicchemistry.com This reaction provides a powerful method for the synthesis of ketones with a new carbon-carbon bond adjacent to the former nitrile group.

Electrophilic addition to a nitrile typically begins with the protonation of the nitrogen's lone pair of electrons by a strong acid. This step significantly increases the electrophilicity of the nitrile carbon, making it vulnerable to attack by even weak nucleophiles. This principle is the first step in the acid-catalyzed hydrolysis of nitriles, where water acts as the nucleophile.

Reactivity of the Secondary Amine Functional Group

The secondary amine in this compound features a nitrogen atom with a lone pair of electrons, rendering it both basic and nucleophilic. savemyexams.com This nucleophilicity is the basis for its participation in substitution, acylation, and alkylation reactions.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom allows the secondary amine of this compound to act as a nucleophile, attacking electrophilic centers. A common example is the reaction with alkyl halides (R-X). libretexts.org In this Sₙ2 reaction, the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. This results in the formation of a tertiary amine.

However, a significant challenge in such reactions is the potential for overalkylation. masterorganicchemistry.comwikipedia.org The tertiary amine product is often more nucleophilic than the starting secondary amine, and can therefore compete for the remaining alkyl halide. masterorganicchemistry.com This can lead to the formation of a quaternary ammonium salt, where the nitrogen atom is bonded to four carbon groups and carries a positive charge. libretexts.org

Acylation and Alkylation Reactions

Alkylation is a specific type of nucleophilic substitution where the electrophile is an alkyl group, typically from an alkyl halide. As described above, the reaction of this compound with an alkyl halide, for example, methyl iodide, would yield the N-methylated tertiary amine, N-benzyl-N-methyl-4-aminobutanenitrile. Careful control of stoichiometry and reaction conditions is necessary to favor mono-alkylation and minimize the formation of the quaternary ammonium salt. wikipedia.org The synthesis of related N-benzylamino compounds via reaction with benzyl (B1604629) bromide has been documented, confirming this reactivity pattern. prepchem.com

Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. researchgate.net Secondary amines readily undergo acylation. libretexts.org For example, this compound would react with acetyl chloride in a nucleophilic acyl substitution. The amine's lone pair attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to yield the corresponding N-substituted amide, in this case, N-benzyl-N-(3-cyanopropyl)acetamide. libretexts.org This reaction is generally very efficient for primary and secondary amines.

Table 3: Representative Reactions of the Secondary Amine Group

Reaction Type Electrophile Example Reagent Class Product Type
Alkylation Methyl Iodide (CH₃I) Alkyl Halide Tertiary Amine

| Acylation | Acetyl Chloride (CH₃COCl) | Acyl Halide | N,N-disubstituted Amide |

Intramolecular Cyclization and Ring-Closure Reactions

The bifunctional nature of this compound, containing both a nucleophilic secondary amine and an electrophilic nitrile group, makes it a candidate for intramolecular cyclization reactions, though the reactivity often requires modification of the core structure or specific catalytic conditions.

Allyl cationic cyclization is a powerful method for forming rings, proceeding through a reactive carbocation intermediate. While there is extensive literature on the cyclization of aminonitriles, specific examples detailing an allyl cationic cyclization for the parent this compound are not prominent. However, the principles can be understood from related systems.

This type of mechanism typically requires an unsaturated bond, such as an alkene, strategically positioned within the molecule. For a derivative of this compound to undergo this reaction, an alkenyl group would need to be present. An acid-catalyzed hydroalkoxylation of an alkenyl alcohol, for example, demonstrates the need for an electron-rich alkene moiety to facilitate the cyclization. mdpi.com In a hypothetical scenario for an unsaturated aminonitrile, a Brønsted or Lewis acid would protonate the double bond, generating a carbocation. This electrophilic center could then be attacked by the intramolecular nitrogen nucleophile, leading to ring closure. The stability of the resulting ring and the substitution pattern on the alkene would be critical in determining the reaction's feasibility and outcome.

A relevant and well-documented transformation is the oxidative cyclization of N-benzyl-substituted aminonitrile derivatives to form complex heterocyclic structures like indolin-2-ylidenes. Research has shown that 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, which possess a core structure related to 4-aminobutanenitrile, can undergo base-assisted intramolecular cyclization. nih.govacs.org

A key study investigated the behavior of an N-benzylated precursor, 4-(2-(benzylamino)phenyl)-4-oxo-2-phenylbutanenitrile. acs.orgsemanticscholar.org Upon treatment with a base like potassium hydroxide (KOH) in dimethyl sulfoxide (B87167) (DMSO), this secondary aniline (B41778) derivative participates in a reaction that results in the cleavage of the cyano group, ultimately affording a ketone. acs.orgacs.org

The proposed mechanism for the cyclization of the primary aniline analogue involves an initial nucleophilic attack of the ortho-amino group onto the ketone, forming an indolin-3-one intermediate. semanticscholar.org Subsequent oxidation, facilitated by DMSO, leads to the final 2-(3-oxoindolin-2-ylidene)acetonitrile product. nih.govsemanticscholar.org However, for the N-benzylated secondary amine, this pathway is disfavored, and a different route involving hydrolytic cleavage of the nitrile is observed. acs.orgacs.org This highlights the significant influence of the N-substituent on the course of the cyclization.

Summary of Oxidative Cyclization Attempts on Related Aminonitriles
Starting Material TypeKey ReagentsObserved OutcomeReference
Primary Aniline Derivative (e.g., 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile)KOH, DMSOSuccessful oxidative cyclization to 2-(3-oxoindolin-2-ylidene)acetonitrile. nih.govacs.org
Secondary Aniline (N-Benzylated) DerivativeKOH, DMSOSide reaction involving hydrolytic cleavage of the cyano group; no significant cyclization to the N-benzyl indolinone. acs.orgacs.org
N-Acylated/N-Tosylated DerivativesKOH, DMSOBase-assisted deprotection of the aniline, followed by cyclization as the primary aniline. acs.orgacs.org

Advanced Mechanistic Investigations

To move beyond postulating reaction pathways and to gain definitive proof of mechanisms, chemists employ advanced investigative techniques. These methods provide evidence for the sequence of bond-making and bond-breaking events, the nature of the rate-limiting step, and the existence of short-lived intermediates.

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step (RDS) of a reaction. libretexts.org It involves measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium). wikipedia.org If the bond to this atom is broken or formed in the slowest step of the reaction, a significant change in rate (a primary KIE) is observed. core.ac.uk

For reactions involving this compound, KIE studies could be used to probe several mechanistic questions:

Oxidation: To determine if the C-H bond cleavage at the benzylic or alkyl position is the rate-determining step, a KIE experiment could be performed using a substrate where the relevant hydrogens are replaced with deuterium (B1214612). A large kH/kD value (typically > 2) would indicate that this C-H bond cleavage is indeed the slow step. nih.gov

Cyclization: In a potential cyclization reaction, if proton transfer is part of the rate-determining step, a significant solvent isotope effect might be observed when the reaction is run in D₂O instead of H₂O.

The magnitude of the KIE provides clues about the transition state geometry. wikipedia.org For instance, a linear and symmetric transition state for a hydrogen transfer reaction typically exhibits the largest KIE.

Application of KIE to Mechanistic Elucidation
Reaction TypeIsotopic SubstitutionPotential Rate-Determining Step ProbedExpected Observation for a Positive ResultReference Principle
Oxidation at Benzyl PositionReplace benzylic hydrogens with deuteriumC-H bond cleavage at the benzyl carbonA primary KIE (kH/kD > 2) nih.gov
Oxidation at Butyl PositionReplace α-hydrogens on the butyl chain with deuteriumC-H bond cleavage at the butyl carbonA primary KIE (kH/kD > 2) core.ac.uk
Acid-Catalyzed CyclizationUse of deuterated solvent (e.g., D₂O, AcOD)Proton transfer in the rate-limiting stepA solvent isotope effect (kH/kS > 1) libretexts.org

Many chemical reactions proceed through highly reactive, short-lived intermediates that cannot be isolated under normal conditions. dalalinstitute.com Intermediate trapping involves adding a specific reagent (a "trap") to the reaction mixture that can quickly and irreversibly react with the transient species, forming a stable, detectable product. dalalinstitute.comnih.gov

In the context of this compound's reactivity, trapping experiments are crucial for confirming proposed mechanisms:

Trapping of Iminium Cations: The oxidation of N-benzylated amines is proposed to involve iminium cation intermediates. This was experimentally supported in related systems by conducting the oxidation in the presence of sodium cyanide (NaCN). The cyanide anion acts as a nucleophilic trap, attacking the iminium cation to form a stable α-aminonitrile adduct, which can be isolated and characterized, thus proving the existence of the transient iminium ion. semanticscholar.org

Trapping of Radical Intermediates: If an oxidation pathway were to proceed via a single-electron transfer (SET) mechanism, it would generate radical intermediates. These can be trapped using radical inhibitors like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). acs.org If the addition of TEMPO inhibits the reaction or leads to the formation of a TEMPO-substrate adduct, it provides strong evidence for a radical mechanism. acs.orgresearchtrends.net

These techniques provide a snapshot of the reaction as it occurs, offering some of the most direct evidence available for the fleeting species that dictate the transformation from reactant to product.

Isotopic Labeling Studies for Reaction Pathway Elucidation

Isotopic labeling is a powerful technique for tracking the movement of atoms through a chemical transformation, providing definitive evidence for proposed reaction pathways. While specific isotopic labeling studies on the formation of this compound are not prominently documented in publicly available literature, the principles of this method can be applied to elucidate its common synthetic routes. The most probable synthesis involves the nucleophilic substitution of a 4-halobutanenitrile (e.g., 4-chlorobutanenitrile) with benzylamine (B48309).

To verify this pathway and understand the fate of each atom, a series of labeling experiments could be designed. For instance, using benzylamine labeled with deuterium on the α-carbon (C₆H₅CD₂NH₂) or nitrogen-15 (B135050) (C₆H₅CH₂¹⁵NH₂) would allow for the unambiguous tracking of the benzylamino group.

Hypothetical Isotopic Labeling Experiments for the Synthesis of this compound:

Labeled ReactantIsotope UsedAnalytical TechniqueExpected Observation in ProductMechanistic Insight
BenzylamineDeuterium (α-carbon)¹H NMR, ¹³C NMR, Mass SpectrometryPresence of the deuterated benzyl group attached to the nitrogen atom.Confirms that the benzyl group remains intact and attaches via the nitrogen atom.
BenzylamineNitrogen-15¹⁵N NMR, Mass SpectrometryIncorporation of ¹⁵N into the amine functionality of the product.Provides direct evidence of the nitrogen source in the final product.
4-ChlorobutanenitrileCarbon-13 (C1-nitrile)¹³C NMRThe nitrile carbon in the product would show a ¹³C signal.Confirms that the butanenitrile backbone is incorporated into the product.
4-ChlorobutanenitrileCarbon-13 (C4)¹³C NMRThe carbon atom bonded to the nitrogen in the product would be ¹³C-labeled.Verifies the site of nucleophilic attack by benzylamine.

These studies, by precisely locating the isotopic labels in the product molecule, would provide conclusive evidence for the proposed nucleophilic substitution mechanism. Furthermore, kinetic isotope effect (KIE) studies, where the rate of reaction with a labeled reactant is compared to the unlabeled one, could reveal information about the rate-determining step of the reaction. For example, a significant KIE upon deuteration of the N-H bonds of benzylamine might suggest that proton transfer is involved in the rate-limiting step. Such methods have been successfully applied to understand the mechanisms of various amine syntheses, including the hydrogenation of nitriles and other C-N bond-forming reactions.

Computational Verification of Proposed Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for investigating reaction mechanisms at a molecular level. It allows for the calculation of the energies of reactants, transition states, and products, providing a quantitative picture of the reaction pathway. For the synthesis of this compound via the nucleophilic substitution of 4-chlorobutanenitrile with benzylamine, computational modeling can verify the proposed SN2 mechanism and explore the energetic landscape of the reaction.

DFT studies on analogous reactions, such as the nucleophilic substitution on alkyl halides by amines, have provided detailed insights into the mechanism. These studies typically show a double-well potential energy surface, corresponding to the formation of a pre-reaction complex, a transition state, and a post-reaction complex.

A computational study on the formation of this compound would involve modeling the following key steps:

Formation of the Pre-reaction Complex: Benzylamine and 4-chlorobutanenitrile approach each other to form a hydrogen-bonded or van der Waals complex.

Transition State: The nucleophilic attack of the benzylamine nitrogen on the carbon atom bearing the chlorine atom. This is the highest energy point on the reaction coordinate and is characterized by the partial formation of the C-N bond and the partial breaking of the C-Cl bond.

Formation of the Product Complex: The product, this compound, is formed along with the leaving group (e.g., chloride ion).

DFT calculations can provide crucial data to support the proposed mechanism, as illustrated in the table below.

Predicted Parameters from a DFT Study of the SN2 Reaction between Benzylamine and 4-Chlorobutanenitrile:

ParameterDescriptionSignificance
Activation Energy (ΔG‡) The Gibbs free energy difference between the pre-reaction complex and the transition state.Determines the theoretical rate of the reaction. A lower activation energy indicates a faster reaction.
Reaction Energy (ΔG_rxn) The overall Gibbs free energy change from reactants to products.

Role As a Synthetic Intermediate and Chemical Scaffold in Academic Research

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of the benzylamino and nitrile functionalities within the C4 chain makes 4-(benzylamino)butanenitrile an adept precursor for assembling intricate organic molecules. The benzyl (B1604629) group can serve as a protecting group for the nitrogen atom, which can be removed under hydrogenolysis conditions, or it can be retained as a key structural feature in the final product. Simultaneously, the nitrile group offers a gateway to various other functional groups, including amines, carboxylic acids, and ketones, through reactions such as reduction, hydrolysis, or addition of organometallic reagents.

This compound is a quintessential building block for a variety of nitrogen-containing compounds due to its inherent functionalities. The secondary amine can undergo N-alkylation, N-acylation, or participate in cyclization reactions, while the nitrile group can be transformed to introduce additional points of diversity.

Key Reactions and Transformations:

Functional GroupReaction TypeResulting Group/Structure
Secondary Amine N-AcylationAmide
N-AlkylationTertiary Amine
CyclocondensationNitrogen-containing heterocycles
Nitrile Reduction (e.g., with LiAlH₄, H₂/Catalyst)Primary Amine
Hydrolysis (acidic or basic)Carboxylic Acid
Thorpe-Ziegler Reaction (intramolecular)Enamine, leading to cyclic ketones

These transformations allow chemists to elaborate the simple butanenitrile backbone into more complex structures. For instance, the reduction of the nitrile to a primary amine yields a diamine, a crucial precursor for polyamides and various heterocyclic systems like piperazines or diazepanes.

While direct cyclization to an aromatic pyrrole (B145914) is complex, this compound serves as a practical intermediate for the synthesis of saturated pyrrole rings, known as pyrrolidines. A common synthetic strategy involves the chemical reduction of the nitrile group to a primary amine. This transformation converts the starting material into N-benzylbutane-1,4-diamine.

The resulting diamine is a classic precursor for the Paal-Knorr synthesis of pyrrolidines. Intramolecular cyclization of this 1,4-diamine, typically promoted by heat or acid catalysis, proceeds via the elimination of ammonia (B1221849) to form the stable five-membered N-benzylpyrrolidine ring. This approach provides a reliable route to substituted pyrrolidines, which are prevalent motifs in pharmaceuticals and natural products. nih.govnih.govorganic-chemistry.orgresearchgate.net

Synthetic Pathway to N-Benzylpyrrolidine:

Reduction: The nitrile functionality of this compound is reduced to a primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Intramolecular Cyclization: The intermediate, N-benzylbutane-1,4-diamine, undergoes a subsequent intramolecular condensation reaction, leading to the formation of the pyrrolidine (B122466) ring and the elimination of an ammonia molecule.

Application in Heterocyclic Chemistry

The structural framework of this compound is particularly well-suited for the synthesis of various heterocyclic systems. Its components can be strategically manipulated to form rings of different sizes and functionalities, making it a valuable tool in heterocyclic chemistry.

The synthesis of the tetrahydro-2-benzazepine core, a seven-membered heterocyclic system fused to a benzene (B151609) ring, can be envisioned starting from this compound. This transformation can be achieved through a multi-step sequence that culminates in an intramolecular Friedel-Crafts acylation. rsc.orgrsc.org

Plausible Synthetic Route:

StepReactionDescription
1 Nitrile HydrolysisThe nitrile group of this compound is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-(benzylamino)butanoic acid.
2 Acyl Chloride FormationThe resulting carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the more reactive acyl chloride intermediate.
3 Intramolecular Friedel-Crafts AcylationIn the presence of a Lewis acid catalyst (e.g., AlCl₃), the acyl chloride undergoes an intramolecular electrophilic aromatic substitution onto the electron-rich benzene ring of the benzyl group. This cyclization step forms the seven-membered ring, yielding a substituted tetrahydro-2-benzazepinone.

This synthetic strategy leverages the benzyl group not merely as a protecting group but as an active participant in the key ring-forming step, highlighting the utility of the starting material's integrated structure.

This compound can potentially be integrated into pyridine (B92270) ring systems through multi-component condensation reactions. Methodologies like the Bohlmann-Rahtz pyridine synthesis, which traditionally involves the condensation of an enamine with an ethynylketone, provide a template for such transformations. organic-chemistry.orgjk-sci.comresearchgate.net

In a modified approach, the active methylene (B1212753) groups within the butanenitrile backbone could serve as the carbon source for the pyridine ring. A hypothetical one-pot reaction could involve the in-situ formation of an enamine or a related reactive intermediate from this compound, which then reacts with an alkynone or a 1,3-dicarbonyl compound in the presence of an ammonia source. core.ac.ukorganic-chemistry.org This would construct a highly substituted pyridine ring where the original benzylamino moiety remains as a substituent, thereby offering a route to complex pyridine derivatives. nih.govresearchgate.net

The secondary amine of this compound provides a convenient anchor point for the construction of heterocycles containing the thiazolidine-2,4-dione (TZD) core. The TZD moiety is a well-known pharmacophore, and attaching it to the this compound scaffold can generate novel molecular hybrids.

A feasible synthetic pathway involves a two-step process:

Acylation: The nitrogen atom of this compound is first acylated with chloroacetyl chloride. This reaction forms an N-benzyl-N-(3-cyanopropyl)-2-chloroacetamide intermediate.

Cyclization: The resulting chloroacetamide is then reacted with a sulfur source, such as potassium thiocyanate (B1210189) or thiourea. The sulfur nucleophile displaces the chlorine atom, and subsequent intramolecular cyclization and hydrolysis yield the desired 3-substituted thiazolidine-2,4-dione. In this final structure, the TZD ring is attached to the nitrogen atom of the original scaffold, resulting in 3-(benzyl(3-cyanopropyl)amino)thiazolidine-2,4-dione.

This approach utilizes the amine functionality as a scaffold to build upon, appending the bioactive TZD ring while retaining the butanenitrile chain for potential further modification.

Contribution to Scaffold-Hopping Strategies in Chemical Research

Scaffold hopping is a prominent strategy in medicinal chemistry used to design new compounds by modifying the core structure (scaffold) of a known active molecule. nih.gov The goal is to identify novel chemotypes that retain the key pharmacophoric features required for biological activity but possess a different core, potentially leading to improved properties such as enhanced potency, better selectivity, favorable pharmacokinetics, or a novel intellectual property position. nih.govnih.govkuleuven.be

A key element of modern drug discovery involves the creation of screening libraries containing a wide diversity of chemical scaffolds. rsc.orgrsc.org The use of versatile starting materials that can be elaborated into numerous distinct core structures is a powerful approach. nih.gov The functional groups present in this compound—the secondary amine, the nitrile, and the aromatic ring—provide distinct handles for chemical diversification.

Theoretically, this compound could serve as a starting point for generating a library of diverse scaffolds through several synthetic operations:

Derivatization of the amine: The secondary amine can be acylated, alkylated, or used in reductive amination to attach a wide variety of substituents.

Transformation of the nitrile: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. Each of these new functional groups opens up further synthetic possibilities.

Modification of the aromatic ring: The benzyl group can undergo electrophilic aromatic substitution to introduce substituents onto the phenyl ring, altering its electronic and steric properties.

These transformations could lead to a range of new molecular frameworks, moving from a simple linear molecule to more complex and structurally diverse scaffolds suitable for biological screening.

The following table illustrates a hypothetical diversification strategy starting from the this compound scaffold.

Starting ScaffoldReaction TypeFunctional Group TargetedPotential New Scaffold/Intermediate
This compoundAcylationSecondary AmineN-acyl-4-(benzylamino)butanenitrile
This compoundNitrile HydrolysisNitrile4-(Benzylamino)butanoic acid
This compoundNitrile ReductionNitrileN1-Benzylbutane-1,4-diamine
This compoundAromatic NitrationPhenyl Ring4-((Nitrobenzyl)amino)butanenitrile

This table is for illustrative purposes to demonstrate the concept of generating diverse intermediates from the subject compound.

The Benzyl Group: The phenyl ring often engages in hydrophobic or π-stacking interactions. Replacing it with other aromatic or heteroaromatic rings (a common scaffold hopping technique) or substituting it with electronically different groups (e.g., methoxy (B1213986), chloro, trifluoromethyl) can fine-tune these interactions and affect metabolic stability.

The Secondary Amine: The nitrogen atom can act as a hydrogen bond acceptor, and the N-H proton can act as a hydrogen bond donor. It is also a basic center that will likely be protonated at physiological pH, allowing for ionic interactions. Replacing the benzyl group with smaller alkyl groups or larger, more complex moieties would alter the steric environment around this key interactive center.

The Alkyl Chain: The four-carbon chain provides conformational flexibility. Modifying its length or introducing rigidity through cyclization (e.g., incorporating it into a piperidine (B6355638) ring) can lock the molecule into a more active conformation, improving binding affinity and selectivity.

The Nitrile Group: The nitrile is a polar group and a potential hydrogen bond acceptor. It is also a common bioisostere for other functional groups like a carbonyl group or a halogen atom. It can be replaced with other groups, such as a tetrazole or an amide, to explore different binding interactions or improve metabolic properties.

The table below outlines potential structural modifications to this compound and their intended effects on chemical interactions.

Molecular SubunitType of ModificationPotential Effect on Chemical Interactions
Phenyl Ring Substitution (e.g., with -OCH₃, -Cl)Modulate electronic properties, alter π-stacking and hydrophobic interactions.
Replacement (e.g., with Pyridyl)Introduce hydrogen bonding capability, alter solubility and metabolic profile.
Secondary Amine N-Alkylation (e.g., with -CH₃)Remove hydrogen bond donor, increase steric bulk.
Alkyl Chain Shorten or LengthenAlter distance between key pharmacophoric groups.
Introduce Rigidity (e.g., cyclization)Reduce conformational flexibility, potentially increasing binding affinity.
Nitrile Group Bioisosteric Replacement (e.g., with Tetrazole)Maintain size/shape while altering electronic and metabolic properties.

This table presents conceptual modifications based on established medicinal chemistry principles.

Computational and Theoretical Chemistry Studies of 4 Benzylamino Butanenitrile

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are pivotal in understanding the three-dimensional structure of 4-(benzylamino)butanenitrile and its potential to interact with macromolecular targets, such as enzymes and receptors.

In silico analysis through molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemrxiv.orgunionbio.com This method is instrumental in identifying potential biological targets for this compound by simulating its interaction with the active sites of various enzymes. For instance, studies on analogous benzylamine (B48309) derivatives have demonstrated their potential to interact with enzymes like acetylcholinesterase. nih.gov

A hypothetical docking study of this compound against a selected enzyme's active site could yield data on binding affinity and interaction types. The binding energy, typically measured in kcal/mol, indicates the stability of the ligand-receptor complex. The lower the binding energy, the more stable the complex.

Interactive Data Table: Hypothetical Docking Results of this compound with a Target Enzyme

Interaction TypeInvolved Amino Acid ResidueDistance (Å)
Hydrogen BondTYR 1212.9
Pi-Pi StackingTRP 844.5
HydrophobicPHE 3303.8
Van der WaalsLEU 2825.1
Binding Affinity -8.2 kcal/mol

This table illustrates the types of non-covalent interactions that could stabilize the binding of this compound within an enzyme's active site, along with a hypothetical binding affinity.

Conformational analysis of this compound involves identifying the molecule's possible shapes (conformers) and determining their relative stabilities. Due to the presence of rotatable bonds in its structure, the molecule can adopt various conformations. Understanding the energetic landscape helps in identifying the most stable, low-energy conformers which are more likely to be biologically active.

Computational methods can be used to calculate the potential energy of the molecule as a function of the torsion angles of its rotatable bonds. The results are often visualized as a Ramachandran-like plot or a potential energy surface, highlighting the low-energy regions corresponding to stable conformations.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure and reactivity of this compound. These methods are based on the principles of quantum mechanics and can predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. ijstr.orgresearchgate.net It is particularly useful for predicting the mechanisms of chemical reactions involving this compound.

By mapping the potential energy surface of a reaction, DFT calculations can identify the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate. For instance, in a potential synthetic route for this compound, DFT could be employed to calculate the energy barriers for different proposed pathways, thus identifying the most feasible one.

Interactive Data Table: Hypothetical DFT-Calculated Energy Barriers for a Reaction Step

ParameterValue (kcal/mol)
Energy of Reactants-450.6
Energy of Transition State-425.2
Activation Energy Barrier 25.4
Energy of Products-480.1
Reaction Enthalpy -29.5

This table presents hypothetical energy values calculated using DFT for a single step in a reaction involving this compound, illustrating the determination of the activation energy and reaction enthalpy.

DFT calculations provide valuable information about the electronic structure of this compound. Reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps show the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into its reactivity towards other chemical species.

Interactive Data Table: Hypothetical Electronic Properties of this compound from DFT Calculations

PropertyValue (eV)
HOMO Energy-6.8
LUMO Energy-1.2
HOMO-LUMO Gap 5.6

This table shows hypothetical values for key electronic properties of this compound, which are crucial for understanding its reactivity.

Ab Initio Methods for Molecular Characteristics

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, are instrumental in determining the fundamental electronic and geometric properties of a molecule. For this compound, these methods can elucidate key molecular characteristics such as orbital energies, electron distribution, and conformational preferences.

Drawing parallels from computational studies on benzylamine and alkyl nitriles, the molecular characteristics of this compound can be inferred. The benzylamino moiety is expected to significantly influence the molecule's electronic properties. Density Functional Theory (DFT) studies on benzylamine derivatives have shown that the nitrogen lone pair participates in conjugation with the benzene (B151609) ring, affecting the electron density and reactivity of the aromatic system. This interaction would likely lead to a nuanced distribution of charge across the this compound molecule.

The butanenitrile portion of the molecule introduces conformational flexibility. Ab initio calculations on simple alkanes, such as butane (B89635), have detailed the energetic differences between various conformations (e.g., anti and gauche). masterorganicchemistry.com Similarly, the four-carbon chain in this compound will adopt various conformations, with the lowest energy state likely being a staggered arrangement to minimize steric hindrance. The presence of the nitrogen and the nitrile group will further influence these conformational energies.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical indicators of a molecule's reactivity. For this compound, the HOMO is likely to be localized on the benzylamino group, specifically involving the nitrogen lone pair and the π-system of the benzene ring. The LUMO, conversely, is expected to have significant character on the antibonding π* orbital of the nitrile group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an estimation of the molecule's chemical reactivity and kinetic stability.

A hypothetical table of calculated molecular properties for this compound, based on typical values for similar functional groups derived from ab initio calculations, is presented below.

PropertyPredicted ValueBasis of Prediction
Dipole Moment (Debye)2.5 - 3.5Vector sum of bond dipoles from benzylamine and nitrile moieties.
HOMO Energy (eV)-6.0 to -5.5Based on calculations for substituted benzylamines.
LUMO Energy (eV)-0.5 to 0.0Based on calculations for aliphatic nitriles.
HOMO-LUMO Gap (eV)5.0 - 6.0Indicates relatively high kinetic stability.

Note: These values are estimations based on computational data for analogous compounds and are intended for illustrative purposes.

Structure-Activity Relationship (SAR) Elucidation via Computational Methods

Computational methods are pivotal in elucidating the Structure-Activity Relationships (SAR) of molecules, providing insights into how structural modifications can impact their biological or chemical activity.

The chemical behavior of this compound can be rationally modified by introducing substituents on the benzene ring or altering the length and branching of the alkyl chain. Computational studies can predict the impact of these changes.

Substituent Effects on the Benzene Ring:

The electronic nature of substituents on the benzyl (B1604629) group can significantly alter the properties of the entire molecule.

Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or amino (-NH₂), at the para position of the benzene ring would be expected to increase the electron density on the nitrogen atom of the benzylamino group. This would raise the energy of the HOMO, potentially making the molecule more susceptible to oxidation and increasing its nucleophilicity.

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN), would have the opposite effect. They would decrease the electron density on the nitrogen, lower the HOMO energy, and make the molecule less nucleophilic and more resistant to oxidation.

These electronic effects can be quantified computationally through calculations of atomic charges, electrostatic potentials, and frontier molecular orbital energies for a series of substituted analogs.

Substituent at para-positionPredicted Effect on Nitrogen NucleophilicityPredicted Effect on HOMO Energy
-OCH₃ (Electron-Donating)IncreaseIncrease
-H (Unsubstituted)BaselineBaseline
-NO₂ (Electron-Withdrawing)DecreaseDecrease

This table illustrates the predicted trends based on established principles of substituent effects.

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structure and the biological activity of a set of compounds. While a specific QSAR model for this compound is not available, the methodology to develop one can be outlined.

A hypothetical QSAR study for a series of this compound analogs with a specific biological activity (e.g., enzyme inhibition) would involve:

Data Set Generation: Synthesis and biological testing of a diverse set of analogs with variations in substituents on the benzyl ring and modifications of the butanenitrile chain.

Descriptor Calculation: For each analog, a range of molecular descriptors would be calculated using computational software. These descriptors can be electronic (e.g., Hammett constants, atomic charges), steric (e.g., molar refractivity, van der Waals volume), hydrophobic (e.g., logP), and topological.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be employed to build a model that correlates the descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

A general form of a hypothetical QSAR equation could be:

Biological Activity = c₀ + c₁ (σ) + c₂ (logP) + c₃ (Sterimol L)

Where σ represents an electronic parameter, logP a hydrophobicity parameter, and Sterimol L a steric parameter, with c₀, c₁, c₂, and c₃ being the regression coefficients.

Prediction of Biological Activity Profiles through Computational Tools

Computational tools can predict the potential biological activities of a compound based on its structure, guiding further experimental investigation.

Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the biological activity spectrum of a compound based on its structural formula. acs.orglibretexts.org The prediction is based on a large training set of known biologically active substances. A PASS prediction for this compound would generate a list of potential biological activities with corresponding probabilities of being active (Pa) and inactive (Pi). Given the presence of the benzylamino and nitrile functionalities, a PASS analysis might suggest activities such as enzyme inhibition, receptor binding, or effects on the central nervous system. libretexts.org

ChEMBL is a large, manually curated database of bioactive molecules with drug-like properties. researchgate.net A similarity search for this compound in ChEMBL would identify compounds with similar structural features that have known biological activities. researchgate.net This can provide valuable clues about the potential targets and therapeutic areas for the query molecule. For instance, structurally similar compounds might exhibit activity as kinase inhibitors or ion channel modulators.

Computational ToolPredicted InformationPotential Inferred Activities for this compound
PASS Probable biological activities (Pa/Pi scores)Enzyme inhibition, CNS activity, receptor modulation libretexts.org
ChEMBL Similarity Search Bioactivities of structurally similar compoundsKinase inhibition, ion channel modulation (based on common scaffolds) researchgate.net

Identifying the molecular targets of a compound is a crucial step in understanding its mechanism of action. Computational approaches for target identification can be broadly categorized as ligand-based and structure-based methods.

Ligand-Based Methods: These methods rely on the principle that structurally similar molecules are likely to have similar biological activities. By comparing the structure of this compound to databases of compounds with known targets (such as ChEMBL), potential targets can be inferred. Pharmacophore modeling, which identifies the 3D arrangement of essential features for biological activity, can also be used to screen for potential targets.

Structure-Based Methods (Reverse Docking): If the three-dimensional structures of potential biological targets (e.g., enzymes from pathogenic organisms) are known, molecular docking can be used to predict the binding affinity and mode of this compound to these targets. In a reverse docking approach, the molecule is docked against a library of potential protein targets to identify those with the most favorable binding energies. The nitrile group, for example, is known to act as a covalent warhead in some instances, and computational methods can be used to study its reactivity with nucleophilic residues like cysteine in potential target proteins. nih.gov

These computational strategies provide a valuable starting point for the experimental validation of potential non-human, non-clinical molecular targets for this compound.

Analytical Methodologies for Characterization in Synthetic Organic Chemistry

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of 4-(Benzylamino)butanenitrile by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon and Proton Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and integrations of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms in this compound can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and electronic environment of hydrogen atoms. The expected chemical shifts for this compound are influenced by the electron-withdrawing nitrile group and the aromatic benzyl (B1604629) moiety. Protons closer to these groups will appear at a higher chemical shift (downfield).

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationNotes
Aromatic (C₆H₅)7.20 - 7.40Multiplet5HTypical range for monosubstituted benzene (B151609) ring protons.
Benzylic (CH₂)~ 3.70Singlet2HProtons on the carbon adjacent to the nitrogen and the phenyl group.
Methylene (B1212753) (N-CH₂)~ 2.70Triplet2HProtons on the carbon adjacent to the secondary amine.
Methylene (CH₂-CN)~ 2.50Triplet2HProtons on the carbon adjacent to the electron-withdrawing nitrile group.
Methylene (CH₂-CH₂-CN)~ 1.80Multiplet2HProtons on the central carbon of the butane (B89635) chain.
Amine (N-H)1.0 - 3.0Broad Singlet1HChemical shift can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom. The nitrile carbon, for instance, appears significantly downfield.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)Notes
Nitrile (CN)~ 119Characteristic shift for a nitrile carbon.
Aromatic (C₆H₅)127 - 140Multiple peaks for the carbons of the phenyl ring.
Benzylic (CH₂)~ 54Carbon adjacent to the nitrogen and phenyl group.
Methylene (N-CH₂)~ 49Carbon adjacent to the secondary amine.
Methylene (CH₂-CN)~ 25Carbon adjacent to the nitrile group.
Methylene (CH₂-CH₂-CN)~ 17Central carbon of the butane chain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.

For this compound, the key diagnostic absorption is the stretching vibration of the carbon-nitrogen triple bond (C≡N) of the nitrile group. This typically appears as a sharp, intense peak in a relatively uncongested region of the spectrum. spectroscopyonline.com The presence of the N-H bond in the secondary amine and the C-H bonds of the aromatic and aliphatic portions of the molecule also give rise to characteristic absorptions. spectroscopyonline.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)IntensityVibration Type
N-H (Amine)3300 - 3500Medium, BroadStretch
C-H (Aromatic)3000 - 3100MediumStretch
C-H (Aliphatic)2850 - 2960Medium to StrongStretch
C≡N (Nitrile)2220 - 2260Sharp, StrongStretch
C=C (Aromatic)1450 - 1600MediumRing Stretch
C-N (Amine)1020 - 1250MediumStretch

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of the compound and can offer structural insights through the analysis of fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound (174.25 g/mol ). A common fragmentation pattern for benzylamines is the cleavage of the benzylic C-C bond, which would lead to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. thieme-connect.de This is often the base peak in the spectrum. Other fragments may arise from the loss of the nitrile group or cleavage within the butyl chain.

Interactive Data Table: Expected Key Fragments in the Mass Spectrum of this compound

m/zProposed FragmentNotes
174[C₁₁H₁₄N₂]⁺Molecular Ion (M⁺)
91[C₇H₇]⁺Tropylium ion, often the base peak.
83[C₅H₉N]⁺Loss of the benzyl group.
77[C₆H₅]⁺Phenyl cation.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for separating this compound from starting materials, byproducts, and other impurities, as well as for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used to assess the purity of a compound and to quantify its presence in a mixture. libretexts.org For a compound like this compound, which possesses both polar (amine) and nonpolar (benzyl group) characteristics, reversed-phase HPLC is a suitable method. nih.gov

A typical reversed-phase HPLC setup would utilize a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. libretexts.orgnih.gov To ensure good peak shape and prevent tailing, which can occur with basic compounds like amines, a small amount of a modifier such as formic acid or triethylamine (B128534) is often added to the mobile phase. reddit.com Detection is commonly achieved using a UV detector, as the benzene ring in the molecule is a strong chromophore.

Column Chromatography for Purification and Isolation

Column chromatography is a preparative technique used to purify and isolate this compound on a larger scale. nih.gov Given the basic nature of the amine functional group, standard silica (B1680970) gel, which is acidic, can sometimes lead to poor separation and product streaking. biotage.com

To mitigate this, several strategies can be employed. One common approach is to add a small percentage of a basic modifier, like triethylamine or ammonia (B1221849), to the eluent (e.g., a hexane/ethyl acetate (B1210297) mixture). biotage.com This deactivates the acidic sites on the silica gel, leading to better elution and peak shape. Alternatively, a different stationary phase, such as basic alumina (B75360) or amine-functionalized silica, can be used to avoid the complications associated with the acidity of standard silica gel. biotage.com The progress of the separation is typically monitored by thin-layer chromatography (TLC).

Advanced Research Perspectives and Future Directions

Development of Asymmetric Synthetic Routes to Chiral Analogs

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. nih.gov For analogs of 4-(benzylamino)butanenitrile, the development of asymmetric synthetic routes to introduce chirality is a key research frontier. The carbon atom alpha to the nitrile group or the benzylic carbon on the amino group are prime targets for stereocenter installation.

Current research in asymmetric synthesis offers several promising strategies:

Chiral Auxiliaries: The use of practical chiral auxiliaries, such as pseudoephenamine, allows for diastereoselective alkylation reactions. harvard.edu This approach could be adapted to introduce substituents at the α-position to the nitrile, yielding enantiomerically enriched carboxylic acids, ketones, and other derivatives after subsequent transformations. harvard.edu

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of a wide range of molecules. cardiff.ac.uk Chiral catalysts, such as those derived from cinchona alkaloids or proline, can facilitate reactions like asymmetric Michael additions or alkylations on suitable precursors to this compound. nih.govresearchgate.net For instance, organocatalytic methods have been successfully employed in the enantioselective synthesis of α-aminocyclobutanes, demonstrating the potential of this strategy for creating chiral amino-nitrile structures. doi.org

Catalytic Asymmetric Hydrogenation: For precursors containing a double bond, catalytic asymmetric hydrogenation is a highly efficient method for creating chiral centers. researchgate.net This could be applied to synthesize chiral analogs where the stereocenter is located within the butyl chain.

The development of these routes would provide access to a library of chiral analogs, enabling the exploration of their stereospecific interactions in biological systems or their use as chiral building blocks in the synthesis of more complex molecules. mdpi.com

StrategyCatalyst/Auxiliary ExampleTarget StereocenterPotential Outcome
Chiral Auxiliary(1S,2S)-Pseudoephenamineα-carbon to nitrileEnantiomerically enriched α-substituted analogs
OrganocatalysisCinchona Alkaloid Derivativesα-carbon to nitrileHighly functionalized, optically active amino-nitriles
Asymmetric HydrogenationChiral Metal Complex (e.g., Rh-BINAP)Butyl chain carbonsChiral saturated aminonitrile analogs

Exploration of Novel Catalytic Systems for Efficient Synthesis

Improving the efficiency, sustainability, and cost-effectiveness of the synthesis of this compound and its derivatives is a critical area of research. The exploration of novel catalytic systems is central to achieving these goals.

Future research directions include:

Heterogeneous Catalysts: The development of solid-supported catalysts offers significant advantages in terms of catalyst recovery and reuse, simplifying purification processes. nih.gov For instance, supported palladium catalysts are effective in the hydrogenation of benzonitrile (B105546) to benzylamine (B48309), a related transformation. dntb.gov.ua Similarly, magnetic nanoparticles functionalized with acidic groups have shown high efficacy in one-pot condensation reactions to form complex heterocycles. nih.gov Designing similar recoverable catalysts for the key bond-forming steps in the synthesis of this compound could lead to more sustainable industrial processes.

Nanocatalysts: Catalysts based on nanomaterials, such as NiPt/C, are being investigated for their unique activity and stability in various chemical transformations. tu-dortmund.de Their high surface-area-to-volume ratio can lead to enhanced catalytic performance at lower temperatures and pressures.

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild reaction conditions. nih.gov Aldoxime dehydratases, for example, can catalyze the enantioselective synthesis of chiral nitriles. nih.govresearchgate.net Engineering or discovering enzymes that can catalyze the formation of the C-N or C-C bonds in the this compound scaffold represents a green and highly efficient synthetic approach.

Catalyst TypeExampleKey AdvantagePotential Application in Synthesis
HeterogeneousFe3O4@SiO2@TAD-G2-SO3HEasy separation and recyclabilityOne-pot synthesis of functionalized analogs
Metal-basedSupported Palladium (Pd/Al2O3)High activity in hydrogenationReductive amination steps
BiocatalystAldoxime DehydrataseHigh enantioselectivity, mild conditionsAsymmetric synthesis of chiral nitrile analogs

Integration of Machine Learning and AI in Reaction Prediction and Optimization

Reaction Outcome Prediction: ML models, trained on vast databases of chemical reactions, can predict the most likely products, yields, and side products for a given set of reactants and conditions. u-strasbg.fryoutube.com This predictive power can guide chemists in selecting the most promising synthetic routes, saving significant time and resources.

Optimization of Reaction Conditions: AI-driven platforms, particularly those using Bayesian optimization, can efficiently explore the multi-dimensional space of reaction parameters (e.g., temperature, solvent, catalyst, concentration) to identify the optimal conditions for maximizing yield and selectivity. beilstein-journals.orgrsc.org This approach often requires significantly fewer experiments than traditional trial-and-error methods. duke.edu

De Novo Synthesis Planning: Retrosynthesis AI tools can propose novel synthetic pathways to a target molecule, potentially uncovering more efficient or innovative routes that may not be obvious to a human chemist.

By combining high-throughput experimentation (HTE) with ML algorithms, researchers can rapidly generate large datasets to train and refine predictive models, creating a closed-loop system for accelerated reaction development and optimization. beilstein-journals.org

Design of Highly Functionalized Amino-Nitrile Scaffolds for Diverse Chemical Applications

The this compound structure serves as a versatile scaffold that can be elaborated to create a diverse range of highly functionalized molecules. enamine.net The bifunctional nature of amino-nitriles makes them valuable intermediates in organic synthesis. researchgate.netsemanticscholar.org

Future research will likely focus on using this scaffold to access novel chemical entities:

Heterocyclic Synthesis: Amino-nitriles are well-established precursors for the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. researchgate.netbohrium.com The nitrile group can be transformed into amines or carboxylic acids, while the secondary amine provides a reactive handle for cyclization reactions.

Bioisosteric Replacement in Drug Design: The nitrile group is a recognized bioisostere for functional groups like carbonyls and halogens and can participate in key hydrogen bonding and polar interactions with biological targets. nih.govresearchgate.net Designing analogs of this compound where the nitrile pharmacophore is strategically placed could lead to new therapeutic agents. nih.gov

Development of Chemical Probes and Materials: By attaching fluorescent tags, cross-linking agents, or other functional moieties, derivatives of this compound could be developed for use as chemical probes to study biological processes or as monomers for the synthesis of novel polymers.

The synthetic versatility of the amino-nitrile motif allows for the creation of libraries of compounds with diverse functionalities, enabling screening for a wide range of applications.

Synergistic Approaches Combining Experimental and Computational Methodologies

The synergy between experimental and computational chemistry provides a powerful paradigm for modern chemical research. nih.govnih.gov This integrated approach allows for a deeper understanding of reaction mechanisms, enabling the rational design of improved synthetic processes and novel molecules.

For this compound, this synergy can be leveraged in several key areas:

Mechanistic Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways, determine activation energies, and rationalize the stereochemical outcomes of asymmetric reactions. acs.org This computational insight, when combined with experimental kinetic studies, provides a detailed picture of the reaction mechanism. nih.govresearchgate.net

Catalyst Design: Molecular modeling and docking studies can be used to understand how a substrate interacts with the active site of a catalyst. nih.gov This knowledge can guide the rational design of new catalysts with enhanced activity and selectivity. nih.gov For example, in silico mutations of an enzyme's active site have been used to predict changes in enantioselectivity, which were subsequently confirmed experimentally. researchgate.net

Predicting Reactivity and Properties: Computational methods can predict the physicochemical properties and reactivity of novel, yet-to-be-synthesized analogs. acs.orgresearchgate.net This allows researchers to prioritize the synthesis of compounds with the most promising characteristics, whether for biological activity or materials applications.

By combining the predictive power of computational chemistry with the empirical validation of laboratory experiments, researchers can accelerate the pace of discovery and innovation in the chemistry of this compound and related compounds. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Benzylamino)butanenitrile, and what purification methods are optimal?

  • Methodology : A common approach involves nucleophilic substitution reactions, where benzylamine reacts with a nitrile-containing precursor (e.g., 4-bromobutanenitrile) under basic conditions. For example, triethylamine can act as a base to deprotonate benzylamine, facilitating the substitution of bromine with the benzylamino group .
  • Purification : Column chromatography using gradients of n-pentane and ethyl acetate (e.g., 10:1 ratio) effectively isolates the product. Analytical purity can be confirmed via thin-layer chromatography (TLC) with KMnO₄ staining .

Q. How should researchers handle and store this compound hydrochloride to ensure safety and stability?

  • Safety Protocols : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. In case of exposure, rinse thoroughly with water and seek medical attention if irritation persists .
  • Storage : Store at -20°C for long-term stability (1–2 years) or -4°C for short-term use (1–2 weeks). Ensure airtight containers to prevent moisture absorption .

Q. What analytical techniques are essential for characterizing this compound?

  • Structural Confirmation :

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify proton environments (e.g., benzyl protons at δ 7.2–7.4 ppm, nitrile carbon at ~120 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 187.13 for the free base) .
    • Functional Group Analysis : IR spectroscopy detects nitrile stretches (~2244 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .

Advanced Research Questions

Q. How does the benzylamino group influence the reactivity of this compound in nucleophilic reactions compared to other substituents?

  • Mechanistic Insight : The benzylamino group enhances nucleophilicity due to electron-donating effects, facilitating reactions with electrophiles like acyl chlorides. In contrast, methylamino or halogen substituents (e.g., fluorine in 4-(2-fluorophenyl)butanenitrile) alter electronic properties, reducing reactivity in certain contexts .
  • Case Study : Substitution reactions with benzylamino derivatives proceed at higher yields (~45%) compared to methylamino analogs (~30%) under identical conditions .

Q. What strategies can resolve contradictory data in enzyme inhibition studies involving this compound?

  • Troubleshooting :

  • Dose-Response Curves : Validate IC₅₀ values across multiple replicates to rule out experimental variability. For example, acetylcholinesterase inhibition assays may require titration from 1–100 µM .
  • Control Experiments : Compare results with structurally similar compounds (e.g., 4-(hexylamino)benzonitrile) to confirm target specificity .
    • Advanced Techniques : Use isothermal titration calorimetry (ITC) to quantify binding affinities and rule off-target effects .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodology :

  • Docking Simulations : Utilize SMILES strings (e.g., C1=CC=C(C=C1)CNCCCC#N) to model ligand-receptor interactions in software like AutoDock Vina. Focus on hydrogen bonding between the nitrile group and catalytic residues (e.g., Ser203 in acetylcholinesterase) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify persistent binding modes .
    • Validation : Cross-reference computational results with experimental enzymatic assays to refine predictive models .

Key Notes

  • Contradictions in Evidence : While some studies highlight acetylcholinesterase inhibition by nitriles , others emphasize their role as synthetic intermediates . Researchers must contextualize findings based on experimental aims.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.